N-(2-Hydroxyethyl)retinamide

Description

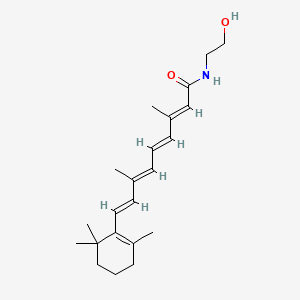

N-(2-Hydroxyethyl)retinamide is a synthetic retinoid derived from all-trans-retinoic acid (ATRA) by substituting the carboxyl group with a 2-hydroxyethylamide moiety. Structurally, it belongs to the retinamide class, characterized by an amide linkage that enhances metabolic stability and reduces toxicity compared to parent retinoids . Early studies identified its potent antiparasitic activity, showing an ED50 of 3.7 µM in inhibiting the larval molt of Onchocerca lienalis, outperforming other retinamides with alkyl or monohydroxyalkyl substituents . Subsequent research highlighted its chemopreventive efficacy in rodent models of urinary bladder cancer, where it significantly reduced tumor incidence and severity with lower hepatotoxicity than 13-cis-retinoic acid (13-cis-RA) . These properties position it as a promising candidate for further development in oncology and parasitology.

Properties

CAS No. |

33631-47-9 |

|---|---|

Molecular Formula |

C22H33NO2 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-N-(2-hydroxyethyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C22H33NO2/c1-17(8-6-9-18(2)16-21(25)23-14-15-24)11-12-20-19(3)10-7-13-22(20,4)5/h6,8-9,11-12,16,24H,7,10,13-15H2,1-5H3,(H,23,25)/b9-6+,12-11+,17-8+,18-16+ |

InChI Key |

JOSHOGBFUULHNI-LYKFAKFTSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCCO)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NCCO)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCCO)C)C |

Synonyms |

N-(2-hydroxyethyl)retinamide N-(2-hydroxyethyl)retinamide, (13-cis)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: In Vitro Activity Across Models

Table 2: In Vivo Chemoprevention (Rodent Models)

Pharmacokinetics and Metabolism

This compound exhibits distinct metabolic stability. Pretreatment with phenobarbital (PB) reduces its serum AUC by 39%, compared to 54% for ATRA, suggesting lower susceptibility to cytochrome P450 induction .

Toxicity and Clinical Potential

- 4HPR: Phase III trials in bladder cancer chemoprevention; side effects include night blindness due to retinol depletion .

- ATRA: Limited by hypervitaminosis A syndrome (e.g., mucocutaneous toxicity) and resistance in advanced cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.